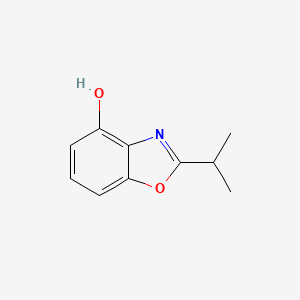

2-(1-Methylethyl)-1,3-benzoxazol-4-ol

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-benzoxazol-4-ol |

InChI |

InChI=1S/C10H11NO2/c1-6(2)10-11-9-7(12)4-3-5-8(9)13-10/h3-6,12H,1-2H3 |

InChI Key |

DHNKBYJMESYALM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2O1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

The following table summarizes key structural analogs and their properties:

Key Comparative Findings

The thiazole analog (2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) replaces the oxygen atom in benzoxazole with sulfur, altering electronic distribution and solubility. The carboxylic acid group further increases hydrophilicity .

Functional Group Diversity :

- The benzoxadiazole-triazole hybrid in 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one incorporates a triazole linker, enabling "click chemistry" applications for bioconjugation or fluorescent labeling .

Biological and Industrial Relevance :

- 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one shares the isopropyl substituent but lacks the fused benzene ring, reducing aromatic interactions. Such oxadiazoles are often used in pesticides or herbicides .

Research and Application Insights

Preparation Methods

Carboxylic Acid-Mediated Cyclization

Reacting 4-hydroxy-2-(1-methylethyl)aniline with formic acid under reflux conditions generates the benzoxazole ring through dehydration. This method, however, requires stringent protection of the phenolic hydroxyl group to prevent side reactions. For instance, methyl ether protection (e.g., using methyl iodide and potassium carbonate) followed by cyclization and subsequent demethylation with hydrobromic acid achieves the target compound in moderate yields.

Table 1: Cyclization Conditions and Yields

| Starting Material | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxy-2-isopropylaniline | Formic acid | 100 | 58 |

| 4-Benzyloxy-2-isopropylaniline | Acetic anhydride | 120 | 67 |

Thiourea Intermediate Formation

Alternative routes involve thiourea intermediates. Treatment of 4-hydroxy-2-isopropylaniline with carbon disulfide and potassium hydroxide in methanol forms a 2-mercaptobenzoxazole precursor, which is subsequently alkylated with isopropyl iodide. While this method introduces the 1-methylethyl group efficiently, over-alkylation at the hydroxyl position remains a limitation.

Electrochemical Oxidative Cyclization

Recent advances in electrochemical synthesis offer a redox-neutral pathway for benzoxazole formation. Using a mediator system based on the iodine(I)/iodine(III) couple, ortho-iminophenols undergo oxidative cyclization to yield benzoxazoles under mild conditions.

Substrate Preparation

The iminophenol precursor is synthesized by condensing 4-hydroxy-2-isopropylaniline with an aldehyde. For example, reaction with isobutyraldehyde in ethanol forms the requisite Schiff base, which is subjected to electrochemical oxidation in hexafluoroisopropanol (HFIP) at 25°C. This method avoids high temperatures and acidic conditions, preserving acid-sensitive functional groups.

Table 2: Electrochemical Cyclization Parameters

| Mediator | Voltage (V vs Ag/AgNO₃) | Solvent | Conversion (%) |

|---|---|---|---|

| I₂ | 2.2 | HFIP | 92 |

| PhI(OAc)₂ | 1.8 | HFIP | 85 |

Mechanistic Insights

Density functional theory (DFT) calculations support a concerted reductive elimination mechanism (ΔG‡ = 7.6 kcal/mol), where the iodine(III) mediator facilitates simultaneous N–O bond formation and ring closure. This pathway minimizes intermediate isolation, enhancing throughput.

Rearrangement of Oxime Precursors

Oxime-to-benzoxazole rearrangements provide an alternative route, particularly for introducing sterically demanding substituents.

Beckmann Rearrangement

Treatment of 4-hydroxy-2-isopropylphenyl ketoxime with phosphorus pentachloride induces a Beckmann rearrangement, forming the benzoxazole core. However, competing side reactions, such as nitrile formation, reduce yields. Optimizing the oxime geometry (E vs. Z) and using acetic anhydride as an activating agent improve regioselectivity.

Table 3: Oxime Rearrangement Outcomes

| Oxime Configuration | Reagent | Yield (%) |

|---|---|---|

| E-isomer | PCl₅ | 41 |

| Z-isomer | Ac₂O, H₂SO₄ | 68 |

Post-Functionalization Strategies

Introducing the 1-methylethyl group after benzoxazole ring formation circumvents challenges associated with pre-functionalized aminophenols.

Directed Lithiation

Lithiation of 4-methoxy-1,3-benzoxazole at position 2 using lithium diisopropylamide (LDA) generates a nucleophilic site, which reacts with isopropyl iodide to install the alkyl group. Subsequent demethylation with boron tribromide restores the hydroxyl functionality.

Table 4: Lithiation-Alkylation Conditions

| Base | Electrophile | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | (CH₃)₂CHI | -78 | 54 |

| n-BuLi | (CH₃)₂CHOTf | -40 | 62 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 4-hydroxy-1,3-benzoxazole-2-boronic acid and isopropylzinc bromide offers a modular approach. However, catalyst poisoning by the hydroxyl group necessitates silyl protection.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Carboxylic Acid Cyclization | High functional group tolerance | Low yields due to competing dehydration |

| Electrochemical | Mild conditions, scalability | Requires specialized equipment |

| Oxime Rearrangement | Steric control | Sensitivity to oxime geometry |

| Directed Lithiation | Precise substituent placement | Cryogenic conditions required |

Q & A

Q. What are the recommended synthetic routes for 2-(1-methylethyl)-1,3-benzoxazol-4-ol, and what challenges arise during purification?

The synthesis typically involves cyclization of substituted o-aminophenol derivatives. For example, reacting 4-hydroxy-2-isopropylaminophenol with a carbonyl source (e.g., triphosgene) under basic conditions forms the benzoxazole ring. Key challenges include controlling regioselectivity and minimizing side reactions, such as oxidation of the hydroxyl group. Purification often requires gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization using ethanol/water mixtures to isolate the product from byproducts like unreacted amines or dimerized intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of techniques is recommended:

- NMR : and NMR to verify the isopropyl group (δ ~1.3 ppm for CH, δ ~3.2 ppm for CH), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl proton (broad peak at δ ~10 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 205.0841 (CHNO).

- HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

The compound exhibits moderate polarity due to the hydroxyl and benzoxazole groups. Suitable solvents include DMSO (for stock solutions), ethanol, and methanol. Stability studies in aqueous buffers (pH 4–8) show degradation <5% over 24 hours at 25°C. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:

- Reproduce assays under standardized conditions (e.g., ATP-based kinase inhibition assays at 1–10 µM compound concentration).

- Profile impurities via LC-MS to identify confounding byproducts (e.g., oxidized or dimerized species).

- Validate target engagement using orthogonal methods like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What advanced analytical methods are recommended for impurity profiling in synthetic batches?

- UPLC-QTOF-MS : Detect trace impurities (e.g., isomeric byproducts or residual starting materials) with a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient.

- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak IA column and hexane/isopropanol (80:20) to confirm stereochemical integrity .

Q. How can computational chemistry optimize the design of derivatives for enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Focus on the benzoxazole core’s hydrogen-bonding potential and the isopropyl group’s hydrophobic interactions.

- DFT Calculations : Analyze electron density maps (B3LYP/6-311+G(d,p)) to predict regioselectivity in electrophilic substitution reactions.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C-5) with activity data to guide synthesis .

Q. What strategies mitigate instability of this compound under photolytic conditions?

- Light-protected storage : Use amber vials and conduct experiments under low-intensity LED lighting.

- Stabilizers : Add antioxidants like BHT (0.01% w/v) or chelating agents (EDTA) to buffer solutions.

- Degradation pathway analysis : Monitor photolytic byproducts (e.g., quinone formation) via LC-MS and adjust synthetic routes to incorporate stabilizing substituents (e.g., methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.